1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS No.: 1060330-82-6
Cat. No.: VC4416214
Molecular Formula: C17H15ClN4O3
Molecular Weight: 358.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060330-82-6 |
|---|---|
| Molecular Formula | C17H15ClN4O3 |
| Molecular Weight | 358.78 |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
| Standard InChI | InChI=1S/C17H15ClN4O3/c1-10-15(16(23)22-8-4-3-5-14(22)19-10)21-17(24)20-12-9-11(18)6-7-13(12)25-2/h3-9H,1-2H3,(H2,20,21,24) |
| Standard InChI Key | NMDHTKVEURGVBP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic compound featuring a urea backbone linked to a chloro-methoxyphenyl group and a pyrido[1,2-a]pyrimidinyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural components.
Synthesis and Preparation
While specific synthesis details for 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea are not provided in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the pyrido[1,2-a]pyrimidine ring and subsequent urea formation.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume